
Benzenepropanethioic acid, S-(1-methylethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzenepropanethioic acid, S-(1-methylethyl) ester typically involves the esterification of benzenepropanethioic acid with isopropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of solid acid catalysts in a packed bed reactor is also a common approach to enhance the efficiency of the esterification process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of various derivatives. Common nucleophiles include amines and alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Amines, alcohols, base catalysts such as triethylamine.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Amides, esters.
科学的研究の応用
Benzenepropanethioic acid, S-(1-methylethyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various thioester derivatives.
Biology: Investigated for its potential role in enzyme inhibition studies, particularly in the inhibition of proteases.
Medicine: Explored for its potential use in drug development, especially in the design of prodrugs that can be activated by enzymatic cleavage.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
作用機序
The mechanism of action of benzenepropanethioic acid, S-(1-methylethyl) ester involves its interaction with specific molecular targets, such as enzymes. The ester functional group can undergo hydrolysis in the presence of esterases, leading to the release of the active thiol compound. This thiol can then interact with cysteine residues in enzymes, leading to their inhibition. The aromatic benzene ring also contributes to the compound’s binding affinity to hydrophobic pockets in proteins.
類似化合物との比較
Benzenepropanoic acid, isopropyl ester: Similar structure but lacks the sulfur atom, leading to different chemical reactivity.
Phenylpropanoic acid, isopropyl ester: Similar ester functional group but different aromatic substitution pattern.
Thioesters of other aromatic acids: Similar sulfur-containing ester functional group but different aromatic rings.
Uniqueness: Benzenepropanethioic acid, S-(1-methylethyl) ester is unique due to the presence of both an aromatic benzene ring and a thioester functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
53573-31-2 |
|---|---|
分子式 |
C12H16OS |
分子量 |
208.32 g/mol |
IUPAC名 |
S-propan-2-yl 3-phenylpropanethioate |
InChI |
InChI=1S/C12H16OS/c1-10(2)14-12(13)9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
InChIキー |
WSKZJOSRGGOTKU-UHFFFAOYSA-N |
正規SMILES |
CC(C)SC(=O)CCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



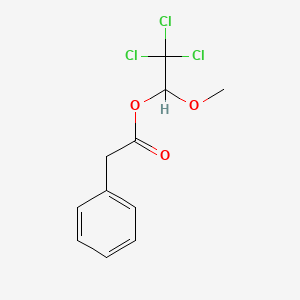
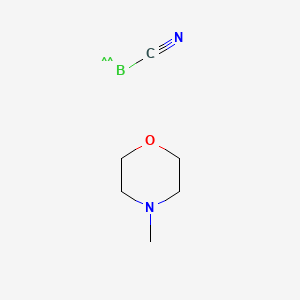
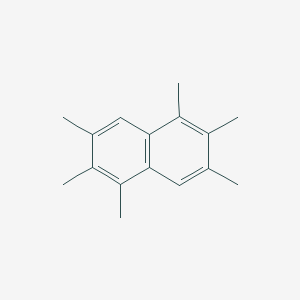
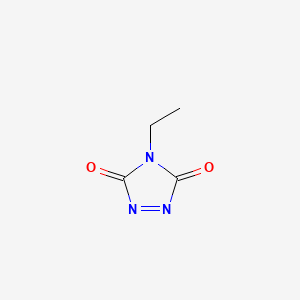
![4-[Hydroxy(2-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B14655022.png)

![2,4-Dichloro-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14655039.png)
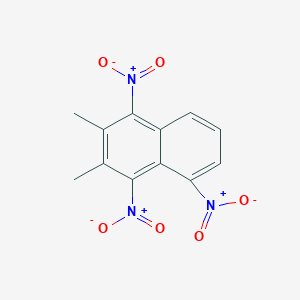
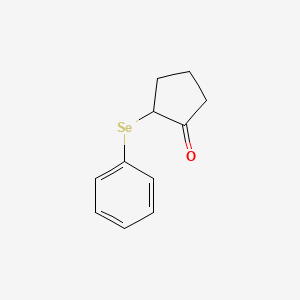

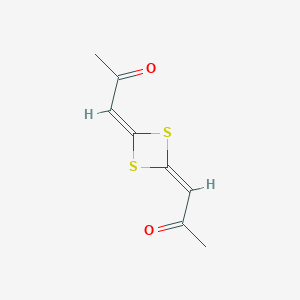
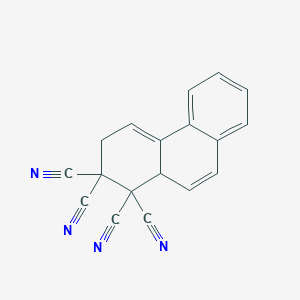
![1-[Methoxy(dimethyl)silyl]-N-methylmethanamine](/img/structure/B14655061.png)
